molecular formula C10H9NO3 B1623889 (Z)-4-Phenyl-3-nitro-3-buten-2-one CAS No. 55902-35-7

(Z)-4-Phenyl-3-nitro-3-buten-2-one

Cat. No. B1623889
CAS RN: 55902-35-7
M. Wt: 191.18 g/mol
InChI Key: IESJBWOEMKWHBE-YFHOEESVSA-N
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Description

(Z)-4-Phenyl-3-nitro-3-buten-2-one, also known as PNB, is a synthetic organic compound that has been widely used in scientific research for its unique chemical properties. It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water. PNB has been used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthetic Chemistry and Catalysis

Nickel-catalyzed three-component reactions involving a phenyl group, conjugated dienes, and aldehydes are facilitated by (Z)-4-Phenyl-3-nitro-3-buten-2-one derivatives. This process leads to the stereoselective synthesis of (E)-5-phenyl-3-penten-1-ols and (E)-3-methyl-5-phenyl-3-penten-1-ols, highlighting the compound's role in complex synthetic pathways (Shibata et al., 2001).

Biocatalysis and Enantioselectivity

The compound is involved in biocatalytic processes, where its derivatives undergo enantiodivergent reduction by microorganisms like Saccharomyces cerevisiae and Geotrichum candidum. This process results in the production of enantiomerically enriched compounds, indicating the compound’s potential in enantioselective synthesis (Paula et al., 2013).

Optical Materials

In the field of optoelectronics, derivatives of (Z)-4-Phenyl-3-nitro-3-buten-2-one have shown interesting nonlinear optical properties. Their behavior under various conditions, such as thermal response and self-defocusing, points towards potential applications in new optoelectronic materials (Rodriguez et al., 2017).

Metabolite Analysis

In pharmacological studies, related compounds have been used to trace the metabolites of novel drugs like ZJM-289. This process helps in understanding the drug's metabolism and supports the hypothesis of drug design by revealing active metabolites and their distribution in biological matrices (Li et al., 2011).

Reactivity in Aqueous Media

The compound’s analogs demonstrate remarkable reactivity in aqueous media, showing the efficiency of reactions in water compared to other solvents. This characteristic underlines the potential of these compounds in green chemistry and synthesis (Jebari et al., 2016).

Acid-Base and Tautomeric Studies

Tautomeric and acid-base properties of related azoderivatives have been extensively studied, revealing their behavior in solution and the influence of solvent polarity on their tautomeric forms. This provides insights into their structural dynamics and potential applications in various chemical reactions (Mahmudov et al., 2011).

properties

IUPAC Name

(Z)-4-nitro-4-phenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-8(12)7-10(11(13)14)9-5-3-2-4-6-9/h2-7H,1H3/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESJBWOEMKWHBE-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C1=CC=CC=C1)\[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-Phenyl-3-nitro-3-buten-2-one

CAS RN

55902-35-7
Record name (Z)-4-Phenyl-3-nitro-3-buten-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Bláha, L Lešetický - Collection of Czechoslovak chemical …, 1986 - cccc.uochb.cas.cz
… After double crystallization from tetrachloromethane, the yellow Z-4-phenyl-3-nitro-3-buten-2-one was obtained, mp 98-99C. For C9 N9 N03 (179'2) calculated: 60'33% C. 5'06% H. …
Number of citations: 9 cccc.uochb.cas.cz

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